N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide
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Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide is a complex organic compound characterized by the presence of a sulfonyl group, a cyclohexenyl group, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the sulfonyl chloride: This involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the cyclohexenyl group: This step involves the reaction of the sulfonamide intermediate with a cyclohexenyl ethylamine derivative under suitable conditions.
Addition of the fluorobenzyl group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted sulfonyl and benzyl derivatives.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can lead to the activation or inhibition of signaling pathways.
Modulating enzyme activity: The compound may act as an inhibitor or activator of specific enzymes, affecting various biochemical processes.
Interacting with cellular components: This can lead to changes in cellular function and behavior.
Comparison with Similar Compounds
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide can be compared with other similar compounds, such as:
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-methylbenzyl)glycinamide: Similar structure but with a methyl group instead of a fluorine atom.
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-chlorobenzyl)glycinamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-bromobenzyl)glycinamide: Similar structure but with a bromine atom instead of a fluorine atom.
Properties
Molecular Formula |
C23H26ClFN2O3S |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H26ClFN2O3S/c24-20-8-12-22(13-9-20)31(29,30)27(16-19-6-10-21(25)11-7-19)17-23(28)26-15-14-18-4-2-1-3-5-18/h4,6-13H,1-3,5,14-17H2,(H,26,28) |
InChI Key |
AAOSLWCNFYSLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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